

The Discovery and Enduring Significance of Rubidium-87: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium-87

Cat. No.: B1240521

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of **Rubidium-87** (^{87}Rb) from a spectral curiosity to a cornerstone of geochronology and a tool in advanced physics is a compelling narrative of scientific advancement. This technical guide provides an in-depth exploration of the discovery and history of this pivotal isotope. It details the initial identification of rubidium, the subsequent discovery of its isotopic nature, and the establishment of ^{87}Rb 's radioactivity. Furthermore, this document outlines the key experimental methodologies that were instrumental in determining its fundamental properties, such as its natural abundance and long half-life. Quantitative data are presented in structured tables for clarity, and critical experimental workflows and concepts are visualized through diagrams to facilitate a comprehensive understanding of this remarkable isotope.

Introduction: From Discovery of the Element to its Isotopic Nature

The story of **Rubidium-87** begins with the discovery of the element itself. In 1861, Robert Bunsen and Gustav Kirchhoff, while analyzing the mineral lepidolite using their newly developed technique of flame spectroscopy, observed two distinct deep red spectral lines.^[1] This led them to the discovery of a new alkali metal, which they named rubidium from the Latin word "rubidus," meaning "deepest red."^[1]

For several decades, rubidium remained a chemical curiosity. However, the burgeoning field of radioactivity at the turn of the 20th century would soon shed new light on this element. In 1908, the slight radioactivity of rubidium was first detected.

A pivotal moment in the history of ^{87}Rb came in 1921, when Francis W. Aston, at the Cavendish Laboratory, utilized his newly invented mass spectrograph to analyze the alkali metals.[\[2\]](#)[\[3\]](#)[\[4\]](#) In his seminal paper, "The Constitution of the Alkali Metals," published in *Nature*, Aston reported that rubidium consists of two isotopes with masses 85 and 87.[\[2\]](#)[\[3\]](#)[\[5\]](#) He noted their relative intensities were approximately 3 to 1.[\[5\]](#)

The confirmation that the radioactivity of rubidium was attributable to the ^{87}Rb isotope came in the late 1930s through the work of Otto Hahn, Fritz Strassmann, and E. Walling, as well as independently by Josef Mattauch.[\[6\]](#)[\[7\]](#) This discovery laid the groundwork for one of the most significant applications of ^{87}Rb : radiometric dating.

Quantitative Data Summary

The fundamental properties of **Rubidium-87** have been the subject of numerous investigations over the past century. The following tables summarize the key quantitative data.

Table 1: Isotopic Abundance of Natural Rubidium

Isotope	Natural Abundance (%)	Atomic Mass (Da)
^{85}Rb	72.17 (2)	84.91178974 (3)
^{87}Rb	27.83 (2)	86.90918053 (4)

Source: Commission on Isotopic Abundances and Atomic Weights.[\[1\]](#)

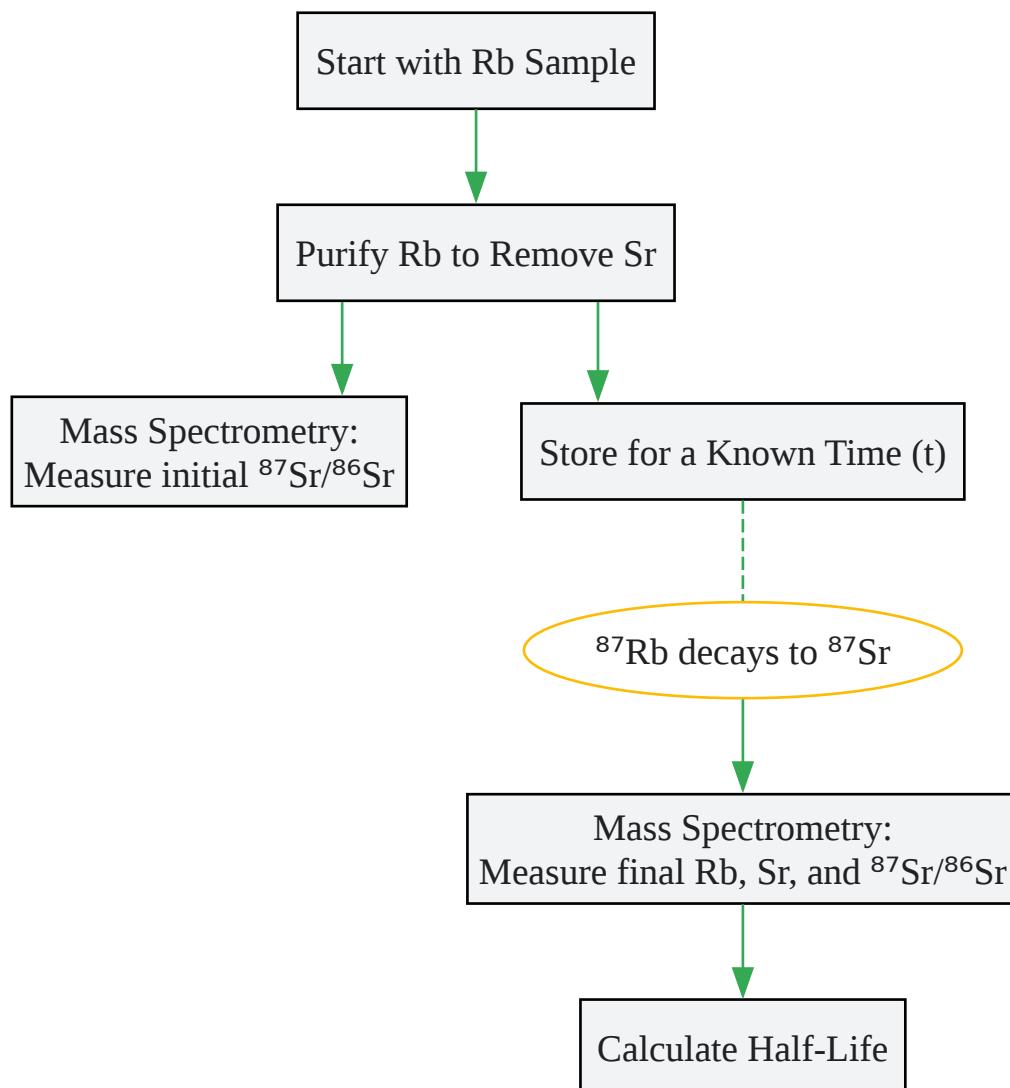
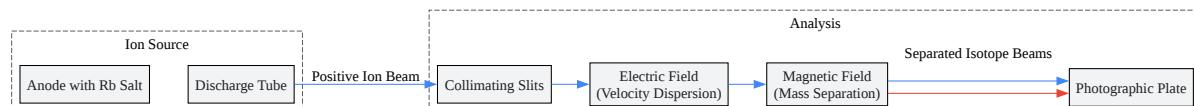
Table 2: Historical and Modern Determinations of the Half-Life of **Rubidium-87**

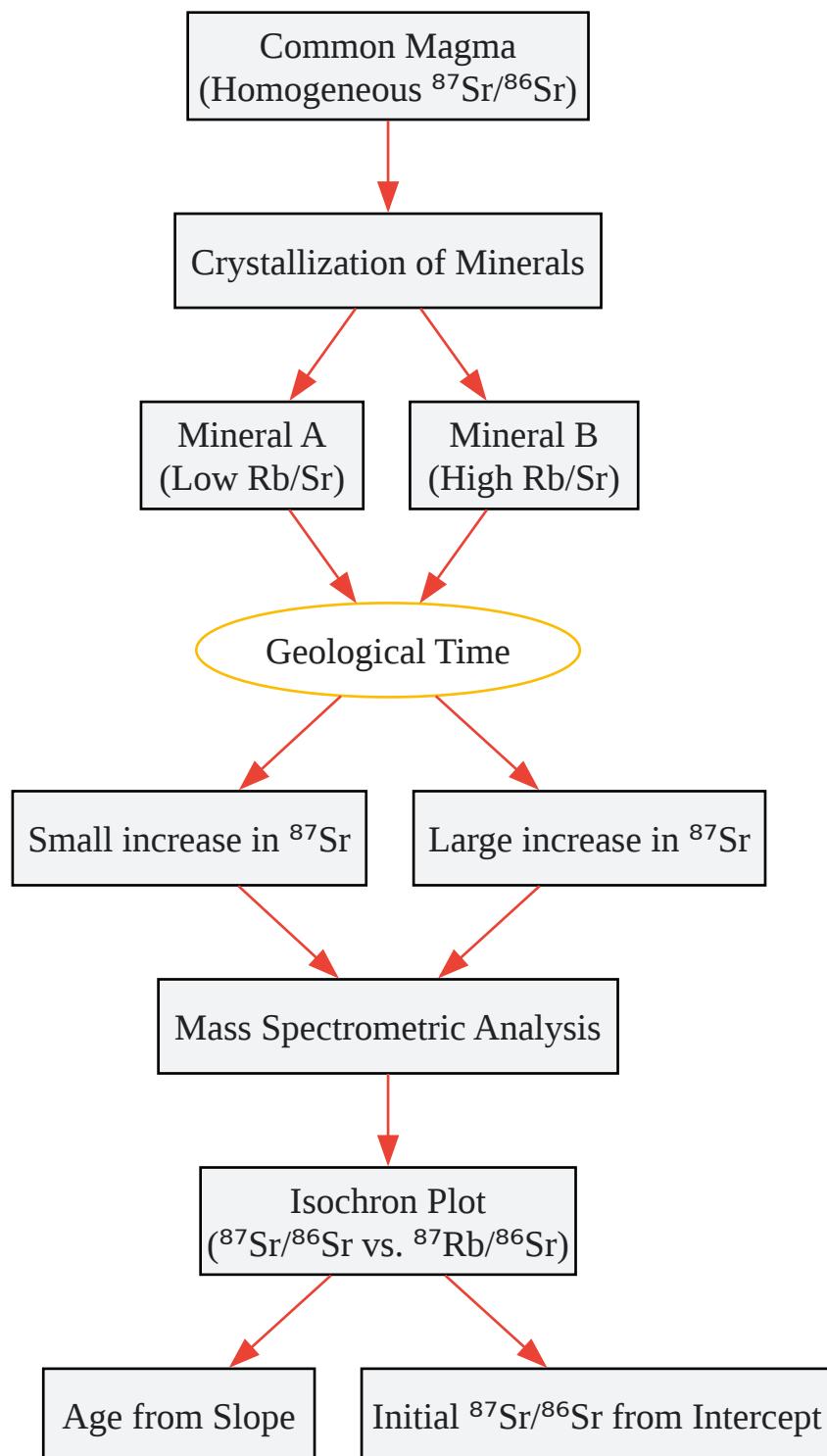
Year of Determination	Principal Investigator(s)	Method	Reported Half-Life ($\times 10^{10}$ years)
1966	McMullen, Fritze, & Tomlinson	In-Growth	Value compromised by initial ^{87}Sr
1974, 1976	Neumann & Huster	Direct Counting	4.88 ± 0.08
1977	Davis et al.	In-Growth	4.89 ± 0.04
1982	Minster, Birck, & Allègre	Geological Comparison (Meteorites)	4.94 ± 0.03
2003	Kossert	Direct Counting (Liquid Scintillation)	4.967 ± 0.032
2012	Rotenberg et al.	In-Growth	4.962 ± 0.008
Recommended Value	IUPAC-IUGS (2022)	Compilation and re-evaluation	4.961 ± 0.16

Sources:[6][7][8][9][10]

Key Experimental Protocols

The characterization of **Rubidium-87** relied on the development and refinement of several key experimental techniques.



Isotope Discovery: Aston's Mass Spectrograph


F.W. Aston's discovery of the isotopes of rubidium was made possible by his invention of the mass spectrograph. The experimental workflow for the analysis of alkali metals like rubidium involved the "positive anode ray" method.

Methodology:

- Sample Preparation: A salt of the alkali metal, such as rubidium chloride, was mixed with a powdered inert material (e.g., graphite) and placed on a platinum strip anode within a discharge tube.

- Ionization: The discharge tube was evacuated to a low pressure. A high potential difference was applied, causing the anode to heat up and emit positive ions of the alkali metal.
- Acceleration and Collimation: These positive ions were accelerated by a strong electric field and passed through a series of slits to produce a fine, collimated beam.
- Velocity Selection: The ion beam was passed through an electric field, which dispersed the ions based on their velocity.
- Mass-to-Charge Separation: The dispersed beam then entered a magnetic field, with the field lines perpendicular to the direction of ion travel. This magnetic field deflected the ions based on their mass-to-charge ratio. Lighter ions were deflected more than heavier ions.
- Detection: The separated ion beams struck a photographic plate, creating distinct lines for each isotope. The position of these lines allowed for the determination of their mass-to-charge ratio, and thus their mass.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atomic Weight of Rubidium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. lyellcollection.org [lyellcollection.org]
- 3. arxiv.org [arxiv.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. arxiv.org [arxiv.org]
- 6. answersresearchjournal.org [answersresearchjournal.org]
- 7. assets.answersresearchjournal.org [assets.answersresearchjournal.org]
- 8. boa.unimib.it [boa.unimib.it]
- 9. Half-life measurements of ⁸⁷Rb by liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Rubidium-87: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240521#discovery-and-history-of-rubidium-87-isotope]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com